

Comparative Pharmacokinetics of ADB-BUTINACA and Its Analogues in a Murine Model

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Compound of Interest					
Compound Name:	Adb-butinaca				
Cat. No.:	B10818885	Get Quote			

This guide provides a comparative analysis of the pharmacokinetic profiles of the synthetic cannabinoid **ADB-BUTINACA** and its analogues, with a focus on data obtained from murine studies. The information presented is intended for researchers, scientists, and professionals in the field of drug development and toxicology.

Executive Summary

Synthetic cannabinoids represent a large and structurally diverse class of new psychoactive substances. Understanding their pharmacokinetic properties is crucial for predicting their physiological and toxicological effects. This guide synthesizes available data on **ADB-BUTINACA** and its analogues, highlighting key differences in their absorption, distribution, metabolism, and elimination in mice. While direct comparative pharmacokinetic studies for **ADB-BUTINACA** alongside a full panel of its analogues in a single mouse study are limited, this guide draws upon available research to provide a comprehensive overview.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the available pharmacokinetic and pharmacodynamic data for **ADB-BUTINACA** and selected analogues from preclinical studies in mice. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions across different studies.



Compound	Dose (mg/kg, i.p.)	Peak Effect Time	Notable Effects	Receptor Binding Affinity (Ki, nM)
ADB-BUTINACA	3	45 min	Pronounced, dose-dependent decrease in core body temperature (~6.5°C)[1]	CB1: 0.299, CB2: 0.912[1]
ADB-BINACA	0.5	30 min	Hypothermia (peak reduction of 2.14°C), returned to baseline within 1 hour[2]	Not explicitly stated in the comparative study, but is a potent CB1 agonist.
ADB-4en- PINACA	0.5	30 min	Hypothermic effect lasting 2 hours (peak reduction of 3.94°C)[2]	Not explicitly stated in the comparative study.
MDMB-4en- PINACA	0.5	30 min	Most potent and longest-lasting hypothermic effect[2][3]	Not explicitly stated in the comparative study, but demonstrated the highest plasma concentration.[2]



ADB-BICA	0.5, 0.1, 0.02	No effect	Did not induce hypothermia or hypolocomotion at the tested doses[2][3]	Not explicitly stated in the comparative study.
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Experimental Protocols

The methodologies described below are based on protocols from comparative studies of synthetic cannabinoids in mice.

Animal Model

- Species: Male C57BL/6 mice were commonly used.[3]
- Housing: Animals were housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water.

Drug Administration

- Route: Intraperitoneal (i.p.) injection is a frequent route of administration for assessing the systemic effects of these compounds.[1][3]
- Vehicle: The compounds were typically dissolved in a vehicle mixture, such as ethanol,
 Tween 80, and saline.
- Dosing: A range of doses were administered to evaluate dose-dependent effects. For instance, in one study, doses of 0.02, 0.1, and 0.5 mg/kg were used.[3]

Pharmacokinetic Analysis

- Sample Collection: Blood samples were collected at various time points post-administration to determine plasma concentrations of the compounds.
- Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of these synthetic cannabinoids and their metabolites in biological matrices.





Pharmacodynamic Assessments

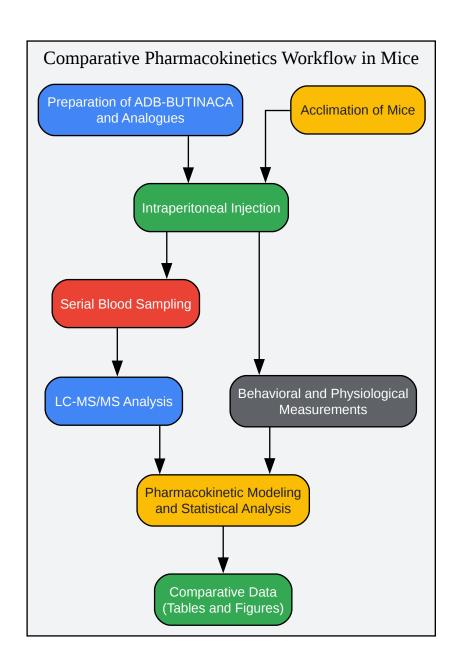
- Body Temperature: Core body temperature was measured at regular intervals using a rectal probe to assess hypothermic effects.[1][2]
- Locomotor Activity: Spontaneous locomotor activity was monitored using automated activity chambers to evaluate sedative or stimulant effects.[2]
- Nociception: The hot plate test was used to assess the analgesic properties of the compounds.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of cannabinoid receptor agonists and a typical experimental workflow for comparative pharmacokinetic studies in mice.







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References

- 1. cdn.who.int [cdn.who.int]
- 2. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential cannabinoid-like effects and pharmacokinetics of ADB-BICA, ADB-BINACA, ADB-4en-PINACA and MDMB-4en-PINACA in mice: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
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